Product packaging for 3-Fluoro-4-methylbenzylzinc bromide(Cat. No.:CAS No. 1431937-74-4)

3-Fluoro-4-methylbenzylzinc bromide

Cat. No.: B6302370
CAS No.: 1431937-74-4
M. Wt: 268.4 g/mol
InChI Key: OCBIPRKLJYQSGP-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. digitellinc.com This pioneering work laid the foundation for the development of organometallic chemistry. digitellinc.com Early explorations in the late 19th century by chemists like Butlerov and Zaitsev expanded the utility of organozinc reagents to the synthesis of alcohols. digitellinc.comlibretexts.org However, the discovery of the more reactive Grignard reagents temporarily overshadowed organozinc compounds. oup.comacs.org

The latter half of the 20th century witnessed a resurgence in the interest of organozinc chemistry. acs.org This revival was driven by the recognition that their lower reactivity could be a significant advantage, allowing for greater functional group tolerance and selectivity. oup.comsigmaaldrich.com A pivotal development was the advent of "Rieke zinc," a highly reactive form of zinc metal that facilitates the direct formation of organozinc reagents from organic halides under mild conditions, thereby accommodating a wide array of sensitive functional groups like nitriles, esters, and amides. sigmaaldrich.comsigmaaldrich.com

Strategic Importance of Organozinc Halides as Synthetic Intermediates

Organozinc halides, with the general formula RZnX, are a cornerstone of modern synthetic chemistry. Their strategic importance lies in their unique balance of reactivity and stability. Unlike their more reactive counterparts, such as organolithium and Grignard reagents, organozinc halides exhibit remarkable chemoselectivity, meaning they can react with one functional group in a molecule while leaving others intact. sigmaaldrich.comwikipedia.org This property is crucial in the synthesis of complex, polyfunctional molecules, as it often eliminates the need for cumbersome protection and deprotection steps, leading to more efficient and atom-economical synthetic routes. uni-muenchen.de

The utility of organozinc halides is prominently displayed in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. sigmaaldrich.comwikipedia.org In these reactions, an organozinc halide transfers its organic group to another molecule in the presence of a palladium or nickel catalyst, forming a new carbon-carbon bond. wikipedia.org This powerful method allows for the construction of complex molecular frameworks from simpler building blocks.

Unique Contributions of Benzylzinc Reagents to Modern Synthesis

Benzylzinc reagents, a subclass of organozinc halides, are particularly valuable in organic synthesis. The benzylic group is a common motif in a vast number of biologically active compounds and functional materials. Benzylzinc reagents provide a direct and efficient means of introducing this important structural unit.

Their utility is especially evident in the synthesis of diarylmethanes and their derivatives, which are prevalent in medicinal chemistry. Recent research has demonstrated the effectiveness of cobalt-catalyzed cross-coupling reactions between benzylic zinc reagents and various aryl and heteroaryl halides, leading to a broad range of polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. rsc.org Furthermore, nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides, and even tosylates have been developed, further expanding their synthetic utility. researchgate.net

Current Research Landscape and the Specific Role of 3-Fluoro-4-methylbenzylzinc Bromide in Chemical Transformations

Current research in organozinc chemistry continues to focus on developing more efficient and selective catalytic systems, expanding the scope of compatible functional groups, and applying these reagents to the synthesis of increasingly complex target molecules. acs.orguni-muenchen.de Within this landscape, specifically substituted benzylzinc reagents like this compound are of significant interest.

The presence of the fluorine atom and the methyl group on the aromatic ring of this compound imparts unique electronic and steric properties to the molecule. These substituents can influence the reactivity and selectivity of the reagent in cross-coupling reactions, making it a valuable tool for fine-tuning the synthesis of specific target compounds. The fluorinated and methylated benzyl (B1604629) moiety is a key structural element in various pharmaceutical and agrochemical candidates.

The synthesis of this compound is typically achieved through the direct insertion of activated zinc into the carbon-bromine bond of its precursor, 3-fluoro-4-methylbenzyl bromide. This precursor is synthesized from 3-fluoro-4-methylbenzyl alcohol. The resulting organozinc reagent is then used in situ for subsequent reactions.

Physicochemical Properties of 3-Fluoro-4-methylbenzyl Bromide (Precursor)

Property Value
CAS Number 145075-44-1
Molecular Formula C₈H₈BrF
Molecular Weight 203.05 g/mol
Boiling Point 209.5 °C
Density 1.456 g/cm³
Flash Point 83.2 °C

Data sourced from echemi.comchemicalbook.com3wpharm.comchemsrc.comechemi.com

The primary application of this compound lies in its role as a nucleophile in palladium- or nickel-catalyzed cross-coupling reactions. It allows for the precise introduction of the 3-fluoro-4-methylbenzyl group into a wide range of organic molecules, facilitating the synthesis of complex structures with potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrFZn B6302370 3-Fluoro-4-methylbenzylzinc bromide CAS No. 1431937-74-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBIPRKLJYQSGP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3 Fluoro 4 Methylbenzylzinc Bromide

Precursor Compounds and Starting Materials

The formation of 3-Fluoro-4-methylbenzylzinc bromide relies on two key starting materials: the organic halide precursor, 3-Fluoro-4-methylbenzyl bromide, and highly reactive zinc metal.

The immediate precursor required for the organozinc synthesis is 3-Fluoro-4-methylbenzyl bromide. A common and effective laboratory-scale synthesis for this compound starts from the corresponding alcohol, 3-Fluoro-4-methylbenzyl alcohol. The alcohol is converted to the bromide through a nucleophilic substitution reaction.

One established method involves the use of phosphorus tribromide (PBr₃) in an anhydrous solvent like toluene (B28343). The reaction is typically performed at reduced temperatures (0 to 10°C) to control the exothermic nature of the reaction and minimize the formation of byproducts. prepchem.com Following the addition of PBr₃, the mixture is stirred at room temperature to ensure the reaction goes to completion. prepchem.com

Another approach involves the reaction of 3-bromo-4-fluoro-benzyl alcohol with a halogenating agent such as thionyl chloride, phosphorus trichloride, or dibromo-triphenylphosphorane in a suitable diluent like toluene or xylene. google.com

The synthesis of the starting alcohol, 3-bromo-4-fluoro-benzyl alcohol, can be achieved by the reduction of 3-bromo-4-fluoro-benzoic acid or its derivatives. google.com For instance, the benzoic acid can be converted to its methyl ester and subsequently reduced using sodium borohydride (B1222165) in the presence of aluminum chloride. google.com

Table 1: Synthesis of 3-Fluoro-4-methylbenzyl Bromide

Starting Material Reagent Solvent Key Conditions Product Ref
3-Bromo-4-fluoro-benzyl alcohol Phosphorus tribromide (PBr₃) Toluene 0–10°C 3-Bromo-4-fluoro-benzyl bromide prepchem.com

Commercial zinc metal, whether in dust, granular, or foil form, is typically coated with a passivating layer of zinc oxide. This layer inhibits the reaction with organic halides. Therefore, an activation step is crucial to remove this oxide coating and increase the metal's surface area and reactivity. oup.com

Several methods for zinc activation have been developed:

Chemical Treatment: A popular and effective method involves washing the zinc dust with acids (e.g., dilute HCl) to dissolve the oxide layer, followed by washing with water, ethanol, and ether to remove the acid and water, and finally drying under a vacuum. More direct activation in the reaction flask can be achieved using reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org These reagents react with the zinc surface, exposing fresh, unoxidized metal.

Rieke Zinc: This highly reactive form of zinc is prepared by the chemical reduction of an anhydrous zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium, sodium, or potassium naphthalenide in an aprotic solvent like THF. oup.com This process yields a finely divided, oxide-free black powder of zinc with a large surface area, which readily reacts with organic halides. oup.com

Mechanochemical Activation: Ball milling or grinding of zinc metal can also serve as an activation method. This process, known as mechanochemistry, physically breaks down the oxide layer and increases the surface area, enabling the preparation of organozinc species without the need for dry solvents or an inert atmosphere. nih.gov

Table 2: Common Zinc Activation Methods

Method Description Advantage Ref
Chemical Treatment Washing with acids or using reagents like 1,2-dibromoethane or TMSCl to remove the oxide layer. Simple and effective for standard zinc dust. wikipedia.org
Rieke Zinc Reduction of ZnCl₂ with an alkali metal to produce highly dispersed, oxide-free zinc powder. Exceptionally high reactivity, allows reaction with less reactive halides. oup.com

Direct Oxidative Insertion Routes

The formation of this compound from its precursor is achieved through a direct oxidative addition (or insertion) reaction.

The fundamental reaction for preparing the title compound is the oxidative insertion of activated zinc metal (Zn⁰) into the carbon-bromine (C-Br) bond of 3-Fluoro-4-methylbenzyl bromide. In this process, the zinc metal is oxidized from its elemental state (0) to the +2 oxidation state, forming a new organometallic compound with a carbon-zinc bond. nih.gov

The general reaction is as follows:

3-F-4-Me-C₆H₃CH₂Br + Zn → 3-F-4-Me-C₆H₃CH₂ZnBr

This reaction is analogous to the formation of Grignard reagents. The ease of insertion into a carbon-halogen bond generally follows the trend I > Br > Cl > F, making benzyl (B1604629) bromides suitable substrates for this reaction. nih.gov The presence of the fluorine atom and methyl group on the aromatic ring can influence the electronic properties of the molecule but does not typically hinder the insertion into the benzylic C-Br bond.

The choice of solvent is critical for the successful formation and stability of the organozinc reagent. Ethereal solvents are most commonly employed due to their ability to solvate and stabilize the resulting organozinc species.

Tetrahydrofuran (B95107) (THF): THF is the most widely used solvent for this type of reaction. It effectively solvates the organozinc halide, keeping it in solution and preventing it from precipitating onto the zinc surface, which would passivate the metal.

Other Ethers: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable sources, have been shown to be effective alternatives to THF for similar organometallic preparations. researchgate.net

The solvent can significantly affect the reaction rate and mechanism through complex solvent-solute interactions. ias.ac.in The reaction temperature must also be carefully controlled. The oxidative insertion is often exothermic, and initiating the reaction may require gentle heating. However, once initiated, the temperature is typically maintained at a moderate level (e.g., room temperature or slightly above) to ensure a steady reaction rate while preventing undesirable side reactions, such as Wurtz-type homocoupling of the benzyl bromide.

While zinc activation is the first step, additives are often included in the reaction mixture to facilitate the insertion process and improve yields. Lithium chloride (LiCl) is a particularly crucial additive in modern organozinc preparations. wikipedia.org

The primary role of LiCl is not to clean the zinc surface, but rather to solubilize the organozinc halide as it is formed. acs.orgnih.gov Organozinc halides can have limited solubility in THF and can precipitate onto the metal surface, halting the reaction. LiCl breaks up these insoluble aggregates by forming a soluble bimetallic complex (R-ZnBr·LiCl). acs.orgresearchgate.net This action continuously exposes fresh, reactive zinc surfaces for further insertion, driving the reaction to completion. acs.org

Fluorescence microscopy studies have provided direct evidence for this mechanism, showing that in the absence of LiCl, organozinc intermediates build up on the most reactive sites of the zinc surface. acs.org The addition of LiCl effectively removes these intermediates, regenerating the reactive sites. acs.orgacs.org This understanding of LiCl's role as a solubilizing agent has been instrumental in developing efficient and widely applicable methods for synthesizing functionalized organozinc reagents. acs.org

Mechanistic Aspects of Zinc Insertion into Benzylic Halides

The direct insertion of metallic zinc into the carbon-halogen bond of a benzylic halide, such as 3-fluoro-4-methylbenzyl bromide, is a fundamental method for the formation of the corresponding organozinc reagent. The reaction rate and success are highly dependent on the nature of the halide, the activation state of the zinc metal, and the solvent system employed.

The generally accepted mechanism for the insertion of zinc into an organic halide (R-X) involves a single-electron transfer (SET) from the zinc metal surface to the organic halide. tandfonline.com This initial step generates a radical anion, which then fragments to form an organic radical (R•) and a halide anion (X⁻). This radical can then react with a zinc radical cation (Zn⁺•) on the metal surface or undergo a second electron transfer to form an anion, which subsequently combines with the zinc halide. For benzylic halides, the reaction order of reactivity is typically I > Br > Cl. stackexchange.com

A critical challenge in the synthesis of organozinc reagents via direct insertion is the often sluggish reaction with unactivated zinc. The metal surface is typically coated with a passivating layer of zinc oxide, which impedes the reaction. Therefore, activation of the zinc is crucial. Methods for activation include using a zinc-copper couple, Rieke zinc (highly reactive zinc powder produced by reducing ZnCl₂ with an alkali metal), or chemical activation with reagents like 1,2-dibromoethane and trimethylsilyl chloride. wikipedia.org

Recent advancements have highlighted the crucial role of lithium chloride (LiCl) in facilitating the insertion of zinc into benzylic chlorides and bromides. nih.govacs.orgthieme-connect.com While initially thought to activate the zinc surface, studies have shown that the primary role of LiCl is to solubilize the organozinc halide as it is formed on the metal surface. researchgate.netacademie-sciences.fr This prevents the buildup of poorly soluble organozinc intermediates that would otherwise passivate the surface and halt the reaction. researchgate.net The formation of a soluble RZnX·LiCl complex effectively removes the product from the reaction site, exposing fresh zinc metal for further reaction. acs.orgacademie-sciences.fr This LiCl-mediated method allows for the preparation of a wide array of functionalized benzylic zinc reagents at mild temperatures (e.g., 25 °C) and often prevents the formation of Wurtz-type homocoupling side products. acs.orgnih.gov

The electronic nature of the substituents on the benzene (B151609) ring also influences the reaction. Both electron-rich and electron-poor benzylic halides can be converted to their corresponding zinc reagents. acs.orgnih.gov For instance, electron-rich systems like 3,4,5-trimethoxybenzyl chloride are readily converted, as are those bearing electron-withdrawing groups such as esters, nitriles, and ketones. acs.org This broad functional group tolerance is a key advantage of organozinc reagents over more reactive organolithium or Grignard counterparts. acs.orgresearchgate.net

Transmetalation Approaches

Transmetalation is a widely used alternative for preparing organozinc reagents, involving the reaction of a more electropositive organometallic compound with a zinc halide salt (e.g., ZnCl₂, ZnBr₂). This method is particularly useful when the direct insertion of zinc is difficult or when the precursor organometallic is more readily available.

Organolithium compounds can be converted to organozinc reagents by reacting them with a zinc halide. For the synthesis of this compound, one would first prepare 3-fluoro-4-methylbenzyllithium. This can be achieved through methods such as the deprotonation of 3-fluoro-4-methyltoluene with a strong base like n-butyllithium or by halogen-lithium exchange from a corresponding halide. However, the high reactivity and basicity of benzyllithium (B8763671) reagents can limit their functional group compatibility. acs.org

Once formed, the benzyllithium species is treated with zinc bromide (ZnBr₂) to yield the desired this compound and lithium bromide (LiBr). The stereochemistry and configurational stability of benzylic organozinc halides prepared via Li-to-Zn transmetalation have been studied, indicating that the process is generally efficient. acs.org

A more common and functionally tolerant approach is the transmetalation from a Grignard reagent (organomagnesium halide). youtube.comacs.org The synthesis of this compound via this route would involve two steps:

Formation of the Grignard Reagent : 3-Fluoro-4-methylbenzyl bromide is reacted with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) to form 3-fluoro-4-methylbenzylmagnesium bromide. libretexts.org

Transmetalation : The resulting Grignard reagent is then treated with a zinc halide, such as zinc bromide, to afford this compound and a magnesium dihalide. youtube.comuantwerpen.be

This method is frequently employed in Negishi cross-coupling reactions, where the organozinc reagent is generated in situ from the more readily prepared Grignard reagent. uantwerpen.be The resulting organozinc species is generally less reactive and more selective than its Grignard precursor, which can be advantageous in complex syntheses. The presence of magnesium salts, such as MgCl₂, generated during the transmetalation can enhance the reactivity of the zinc species in subsequent reactions. academie-sciences.fr

Table 1: Comparison of Transmetalation Precursors
PrecursorTypical ReactionKey AdvantagesKey Disadvantages
Organolithium SpeciesR-Li + ZnX₂ → R-ZnX + LiX- High reactivity can drive reaction to completion.- Low functional group tolerance. acs.org
  • Often require very low temperatures.
  • Grignard ReagentsR-MgX + ZnX₂ → R-ZnX + MgX₂- Readily prepared from organic halides. libretexts.org
  • Better functional group tolerance than organolithiums.
  • - Can be sluggish.
  • Schlenk equilibrium can complicate speciation. acs.org

  • Other metals can be employed in transmetalation sequences to generate organozinc reagents. A notable strategy involves the use of magnesium metal as the initial reducing agent in the presence of a zinc salt. For instance, a benzylic chloride can be treated with magnesium turnings in the presence of both ZnCl₂ and LiCl. academie-sciences.fr In this one-pot procedure, the highly reactive Grignard reagent is formed and immediately undergoes transmetalation to the more stable benzylic zinc reagent. This approach combines the high reducing power of magnesium with the functional group tolerance of the final organozinc product. academie-sciences.frbeilstein-journals.org

    Another alternative involves the transmetalation from organoboron compounds. While less direct, lithium organoboronates can react with zinc halides like ZnBr₂ to generate highly reactive zincate species, such as [Ar₂ZnBr]Li. nih.govchemrxiv.orgchemrxiv.org These zincates have been shown to facilitate the transmetalation step in catalytic cycles, accelerating cross-coupling reactions even at low temperatures. nih.gov

    Continuous Flow Synthesis of this compound

    Continuous flow chemistry offers significant advantages for the synthesis of reactive and unstable intermediates like organozinc reagents, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. researchgate.net The on-demand generation of these reagents minimizes the risks associated with their storage and handling. researchgate.net

    The in-situ generation of organozinc reagents in a flow system is a powerful technique where the reagent is prepared and immediately used in a subsequent reaction, a process known as "telescoping." researchgate.netnih.gov

    A common setup for the preparation of a reagent like this compound would involve pumping a solution of the precursor, 3-fluoro-4-methylbenzyl bromide, through a packed-bed reactor containing activated zinc metal. researchgate.net The temperature of the column can be precisely controlled to ensure efficient and safe reaction. researchgate.net The resulting stream of the organozinc reagent can then be directly merged with a stream containing a coupling partner and a suitable catalyst (e.g., for a Negishi coupling), proceeding to a second reactor coil to complete the desired transformation. nih.gov

    An alternative and versatile flow method involves the in-situ formation of a Grignard reagent followed by transmetalation. A solution of the organic halide (e.g., 3-fluoro-4-methylbenzyl bromide), ZnCl₂, and LiCl is pumped through a column packed with activated magnesium. researchgate.netnih.gov This efficiently generates the organozinc reagent in the flow stream, which can then be used in downstream cross-coupling reactions. researchgate.netnih.gov This approach has been successfully applied to a broad range of aryl, primary, secondary, and tertiary alkyl halides. nih.gov

    Table 2: In-situ Flow Generation Methods for Benzylzinc Reagents
    MethodPrecursorsTypical Flow SetupKey Features
    Direct Zinc Insertion3-Fluoro-4-methylbenzyl bromide, Activated ZincPacked-bed reactor with metallic zinc. researchgate.net- Direct conversion.
  • Requires activated zinc.
  • Grignard/Transmetalation3-Fluoro-4-methylbenzyl bromide, Mg, ZnCl₂, LiClPacked-bed reactor with metallic magnesium. researchgate.netnih.gov- Highly versatile and efficient. nih.gov
  • Avoids isolation of the Grignard reagent.
  • Table 3: List of Mentioned Chemical Compounds
    Compound Name
    This compound
    3-Fluoro-4-methylbenzyl bromide
    3-Fluoro-4-methylbenzyllithium
    3-Fluoro-4-methyltoluene
    3-Fluoro-4-methylbenzylmagnesium bromide
    2-chlorobenzyl chloride
    2-chlorobenzylzinc chloride
    3,4,5-trimethoxybenzyl chloride
    1-chloroethylbenzene
    cumyl chloride
    3-bromo-1-cyclohexene
    4-nitrobenzyl bromide
    ethyl 4-iodobenzoate
    n-butyllithium
    zinc bromide
    zinc chloride
    lithium chloride
    lithium bromide
    magnesium
    magnesium dihalide
    1,2-dibromoethane
    trimethylsilyl chloride

    Scalability and Efficiency Considerations in Flow Protocols

    Continuous flow protocols offer significant advantages in terms of scalability and efficiency for the synthesis of organozinc reagents. Research has demonstrated that the continuous formation of these compounds is not only feasible but also highly efficient, enabling rapid and safe process optimization. acs.org In these systems, an organic halide solution is passed through a heated bed of zinc turnings, allowing for precise control over reaction conditions. acs.orgnih.gov

    The scalability of this process has been a key focus of investigation. Laboratory-scale setups have been developed that can produce organozinc solutions at a rate of 30 ml per hour, with the potential to generate up to 250–300 ml using the same column configuration. nih.govresearchgate.net Significantly, these laboratory setups have served as the foundation for larger-scale production. Pilot-scale systems have been constructed and tested, demonstrating the capacity for a liquid throughput of up to 3-5 liters per hour, with some achieving a maximum of 18 L/h. acs.org This represents a substantial increase in production capability, moving from milligram-scale synthesis to potentially producing kilograms per day. interchim.com

    The efficiency of these flow protocols is marked by high conversion rates and yields. Studies have shown that a single pass through the reactor can achieve full conversion of the initial organic halides, with organozinc yields ranging from 82% to 92%. acs.orgresearchgate.net Subsequent coupling reactions, such as Negishi, Reformatsky, and Saytzeff reactions, performed in-line with the organozinc generation, have also shown high yields of up to 92%. acs.org This on-demand synthesis provides a clean, reproducible concentration of the reagent, ready for immediate use. nih.gov

    Interactive Data Table: Scalability and Efficiency of Organozinc Synthesis in Flow

    Parameter Laboratory Scale Pilot Scale Source(s)
    Throughput 30 mL/h 3-5 L/h (up to 18 L/h reported) acs.orgnih.govresearchgate.net
    Typical Yield 82-92% up to 98% acs.orgresearchgate.net
    Residence Time Not specified 1.5-14.0 min
    Conversion Full conversion in a single pass Complete conversion acs.orgresearchgate.net

    This ability to be reproducibly scaled up is a clear advantage of continuous flow procedures. researchgate.net The development of fully automated flow protocols further enhances efficiency, allowing for library synthesis at a rate of four reactions per hour and gram-per-hour productivity. nih.gov

    Advantages of Flow Chemistry for Unstable Organozinc Intermediates

    Organozinc reagents are known for their utility in forming carbon-carbon bonds, but their application can be limited by their inherent instability, exothermicity, and sensitivity to water and oxygen. nih.govresearchgate.net Flow chemistry provides effective solutions to overcome these limitations, making the use of these reactive intermediates safer and more widespread. nih.govvapourtec.com

    Key advantages of using flow chemistry for unstable organozinc intermediates include:

    Improved Safety: A major benefit of flow systems is the small reactor volume, which means only a minimal amount of the reactive and sensitive organometallic reagent is present at any given time. acs.orginterchim.com This drastically minimizes the risks associated with potentially explosive or highly exothermic reactions, a significant concern in traditional batch processing. interchim.com The technology is considered a greener alternative to batch chemistry because it is easier to control and minimize hazardous intermediates. researchgate.net

    Enhanced Control and Reproducibility: Flow reactors allow for precise control over critical reaction parameters such as temperature, pressure, and mixing. interchim.comvapourtec.com This level of control is often difficult to achieve in batch reactions. The superior mass and heat transfer in flow systems leads to high reproducibility and can suppress side reactions that are common in batch processes. vapourtec.comresearchgate.net

    On-Demand Generation: Flow chemistry enables the "on-demand" synthesis of unstable organozinc reagents, which are then immediately consumed in a subsequent reaction step. acs.orgnih.gov This "telescoping" of reactions avoids the need for isolation and storage of the unstable intermediate, which is often a labor-intensive process and a major obstacle to their use. nih.govresearchgate.netdonnu.edu.ua This approach makes a variety of C-C bond formations accessible with organozinc reagents that are otherwise difficult to prepare or not commercially available. researchgate.netacs.org

    Handling of Sensitive Reagents: The enclosed nature of flow systems is ideal for handling oxygen and moisture-sensitive compounds like organozinc reagents. The synthesis can be performed under an inert atmosphere throughout the process, ensuring the integrity and reactivity of the intermediate.

    By generating and immediately using these unstable intermediates, flow chemistry successfully pushes past the conventional limits of batch chemistry, providing a robust and scalable method for synthesis. interchim.comresearchgate.net

    Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 4 Methylbenzylzinc Bromide

    General Reactivity Patterns and Functional Group Compatibility

    Organozinc reagents like 3-Fluoro-4-methylbenzylzinc bromide occupy a crucial middle ground in reactivity, being more selective and functionally tolerant than their Grignard or organolithium counterparts, yet reactive enough for a broad range of synthetic transformations.

    Nucleophilic Character of the Benzylzinc Moiety

    The primary mode of reactivity for this compound stems from the nucleophilic nature of the benzylic carbon atom, which is covalently bonded to the electropositive zinc atom. The carbon-zinc bond is polarized, bestowing significant carbanionic character upon the methylene (B1212753) (-CH₂-) group. This makes the benzylzinc moiety an effective nucleophile capable of attacking a wide variety of electrophilic centers to form new carbon-carbon bonds.

    The electronic properties of the aromatic ring substituents modulate this nucleophilicity. The fluorine atom at the 3-position exerts an electron-withdrawing inductive effect, which slightly tempers the nucleophilicity of the benzylic carbon. Conversely, the methyl group at the 4-position has a mild electron-donating effect. This balanced electronic environment contributes to the reagent's stability and selectivity in coupling reactions.

    Compatibility with Diverse Electrophilic Substrates

    A signal advantage of organozinc halides is their exceptional functional group tolerance. Unlike more reactive organometallic reagents that readily react with acidic protons or carbonyl groups, this compound can be used in the presence of various functionalities without the need for extensive protecting group strategies. This compatibility streamlines synthetic pathways to complex molecules. nih.gov

    Functional groups that are generally well-tolerated in reactions involving benzylzinc reagents include:

    Esters

    Nitriles

    Amides

    Ketones (under controlled conditions)

    Halides

    Ethers

    Unprotected indoles nih.gov

    This broad compatibility makes this compound a valuable tool for the late-stage functionalization of intricate molecular scaffolds, particularly in the synthesis of pharmaceutical intermediates and other high-value chemical entities.

    Transition Metal-Catalyzed Cross-Coupling Reactions

    The most prominent application of this compound is in transition metal-catalyzed cross-coupling reactions, which provide a powerful method for constructing C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

    Palladium-Catalyzed Negishi Cross-Coupling

    The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry and a primary application for this compound. This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or pseudohalide (like a triflate). nih.gov The process is highly efficient and offers a general route to a wide array of molecular structures. nih.gov A typical catalytic cycle involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.

    The palladium-catalyzed Negishi coupling of this compound with various aryl and heteroaryl halides or pseudohalides is a direct and efficient method for synthesizing substituted diarylmethanes. nih.govorganic-chemistry.org These structural motifs are prevalent in many biologically active compounds and materials. The reaction tolerates a wide range of substituents on the coupling partner, including both electron-donating and electron-withdrawing groups.

    Table 1: Illustrative Negishi Coupling of Benzylzinc Reagents with Aryl/Heteroaryl Halides Note: The following table presents representative transformations. While this compound is expected to undergo these reactions, specific examples may utilize the corresponding chloride analogue, which exhibits nearly identical reactivity.

    Benzylzinc ReagentElectrophileCatalyst System (Typical)Product
    This compound4-BromoanisolePd(OAc)₂ / SPhos1-(4-Methoxybenzyl)-3-fluoro-4-methylbenzene
    This compound2-ChloropyridinePd₂(dba)₃ / PCyp₃2-(3-Fluoro-4-methylbenzyl)pyridine
    This compoundPhenyl triflatePd(PPh₃)₄3-Fluoro-4-methyl-1,1'-biphenylmethane
    This compound1-Bromo-4-cyanobenzenePdCl₂(dppf)4-((3-Fluoro-4-methylbenzyl)methyl)benzonitrile

    Similarly, this compound can be coupled with alkenyl halides (vinyl halides) via the Negishi reaction to produce substituted allyl-arenes. This transformation allows for the stereospecific construction of allylic structures, as the configuration of the double bond in the alkenyl halide is typically retained in the final product. These products are valuable intermediates for further synthetic manipulations.

    Table 2: Illustrative Negishi Coupling of Benzylzinc Reagents with Alkenyl Halides Note: The following table presents representative transformations expected for this compound based on established Negishi coupling chemistry.

    Benzylzinc ReagentElectrophileCatalyst System (Typical)Product
    This compound(E)-1-Bromo-2-phenylethenePd(PPh₃)₄(E)-1-(3-Fluoro-4-methylbenzyl)-2-phenylethene
    This compound1-BromocyclohexenePd₂(dba)₃ / XPhos1-(3-Fluoro-4-methylbenzyl)cyclohex-1-ene
    This compound(Z)-1-Bromo-1-hexenePd(OAc)₂ / SPhos(Z)-2-(3-Fluoro-4-methylbenzyl)hept-2-ene
    This compound2-Bromoprop-1-enePdCl₂(dppf)3-Fluoro-4-methyl-1-(2-methylallyl)benzene
    Ligand Effects and Catalyst Optimization in Palladium Systems

    For instance, in palladium-catalyzed cross-coupling reactions, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition of aryl halides to the Pd(0) center. illinois.edu The choice of ligand also affects the transmetalation step, where the organic group is transferred from the organozinc reagent to the palladium complex. The nature of the ligand can influence the geometry and electronic density at the palladium center, thereby facilitating or hindering this transfer. nih.govrsc.org

    Catalyst optimization often involves screening a variety of palladium precursors and ligands to identify the most effective combination for a specific transformation. researchgate.net For example, catalysts like PdCl2(Amphos)2 have shown high reactivity in cross-coupling reactions, potentially due to the ligand's electronic properties and its ability to stabilize the catalytic species. nih.gov The optimization process may also involve adjusting reaction parameters such as solvent, temperature, and the presence of additives, which can work in concert with the ligand to improve reaction outcomes. nih.gov

    Here is an interactive data table summarizing the effect of different ligands on the yield of a representative palladium-catalyzed cross-coupling reaction:

    Mechanistic Pathways of Palladium-Catalyzed Cycles

    The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

    Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species, with the organic group and the halide now bonded to the palladium center. illinois.edu The reactivity of the organic halide in this step is a significant factor. illinois.edu

    Transmetalation: Following oxidative addition, the organozinc reagent, in this case, this compound, undergoes transmetalation with the palladium(II) complex. The 3-fluoro-4-methylbenzyl group is transferred from the zinc to the palladium center, displacing the halide. This step results in a diorganopalladium(II) intermediate. youtube.com

    Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups coupled on the palladium center form a new carbon-carbon bond, and the desired cross-coupled product is released. The palladium catalyst is simultaneously regenerated in its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

    A plausible reaction mechanism for the palladium-catalyzed cross-coupling of this compound is depicted below. researchgate.net

    Nickel-Catalyzed Cross-Coupling Reactions

    Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting unique reactivity and allowing for the coupling of a broader range of substrates. nyu.edu The use of more abundant and less expensive nickel catalysts is also a significant advantage. uni-muenchen.de

    Coupling with Aryl and Heteroaryl Halides/Pseudohalides

    This compound can be effectively coupled with a variety of aryl and heteroaryl halides and pseudohalides using nickel catalysts. researchgate.net These reactions provide a direct route to synthesize diaryl- and arylheteroarylmethane derivatives containing the 3-fluoro-4-methylbenzyl moiety. Nickel catalysts have demonstrated high efficiency in activating a range of coupling partners, including aryl bromides, chlorides, and even fluorosulfates. nih.govnih.gov The reaction conditions are often mild, and a wide array of functional groups are tolerated. organic-chemistry.orgnih.gov

    The table below showcases representative examples of nickel-catalyzed cross-coupling reactions of this compound with different electrophiles.

    Mechanistic Investigations of Nickel-Catalyzed Processes

    The mechanisms of nickel-catalyzed cross-coupling reactions can be more complex and varied than their palladium counterparts. nyu.edu While a Ni(0)/Ni(II) catalytic cycle analogous to the palladium system is often operative, other pathways involving Ni(I) and Ni(III) oxidation states have also been proposed and investigated. nih.govnih.gov

    In many cases, the reaction is believed to proceed through a radical mechanism. nih.gov For instance, in the reductive cross-coupling of benzyl (B1604629) electrophiles, a Ni(I) species can activate a benzyl halide to generate a benzyl radical, which is then captured by a Ni(II)-alkenyl complex, followed by reductive elimination to yield the cross-coupled product. nih.govnih.gov The specific mechanistic pathway is highly dependent on the nature of the substrates, the ligand, the reductant (if used), and the reaction conditions. nih.govucla.edu

    Cobalt-Catalyzed Cross-Coupling Reactions

    Cobalt catalysis has gained prominence as a sustainable and cost-effective method for C-C bond formation. uni-muenchen.de Cobalt catalysts can facilitate cross-coupling reactions under mild conditions and often display unique selectivity compared to palladium and nickel systems.

    Formation of All-Carbon-Substituted Quaternary Centers

    A significant application of cobalt-catalyzed cross-coupling reactions with organozinc reagents like this compound is the construction of sterically demanding all-carbon-substituted quaternary centers. rsc.org This is a challenging transformation in organic synthesis. By coupling this compound with suitable electrophiles, such as α-substituted carbonyl compounds, it is possible to generate complex molecules containing a quaternary carbon atom bearing the 3-fluoro-4-methylbenzyl group. These reactions often proceed with high efficiency and selectivity, providing access to valuable building blocks for medicinal chemistry and materials science.

    Copper-Mediated Cross-Coupling Reactions

    Copper-catalyzed cross-coupling reactions are a powerful tool in organic synthesis for the formation of C-C bonds, and they are particularly effective for reactions involving organozinc reagents. mdpi.comnih.gov These methods are often favored due to the lower cost and toxicity of copper compared to other transition metals like palladium.

    The copper-catalyzed cross-coupling of organozinc reagents, such as this compound, with allylic and benzylic bromides provides an efficient route to construct new carbon-carbon bonds. These reactions can often proceed under mild conditions. For instance, the use of a catalytic system comprising CuCN·2LiCl has proven effective for coupling functionalized arylmagnesium reagents (which can be transmetalated to the corresponding organozinc species) with benzylic bromides at low temperatures. organic-chemistry.org The addition of ligands like trimethyl phosphite (B83602) can stabilize the intermediate arylcopper species, preventing undesired side reactions like homocoupling. organic-chemistry.org

    Research has demonstrated that both primary and secondary benzylic bromides can be successfully coupled with various alkynes using a copper catalyst, highlighting the versatility of this approach. rsc.org The reaction tolerates a range of functional groups on both coupling partners. organic-chemistry.orgresearchgate.netresearchgate.net

    Table 1: Examples of Copper-Catalyzed Coupling with Benzylic Bromides

    EntryBenzylic BromideCoupling PartnerCatalyst SystemProductYield (%)Reference
    1Benzyl bromidePhenylacetyleneCuI1,3-Diphenyl-1-propyne85 ynu.edu.cn
    24-Methoxybenzyl bromide1-HexyneCu-BIA-Si-Fe3O41-(4-Methoxyphenyl)-2-heptyneGood to Excellent researchgate.net
    31-Phenylethyl bromidePhenylboronic acid[CuBpm·2H2O]n1,1'-Ethane-1,1-diyldibenzeneGood to Excellent researchgate.net

    This table is illustrative and may not directly involve this compound but demonstrates the general reactivity pattern.

    The cross-coupling of organozinc reagents with 1-haloalkynes, particularly 1-bromoalkynes, is a well-established method for synthesizing internal alkynes. mdpi.comnih.gov This reaction is typically catalyzed by a copper(I) salt, such as copper(I) cyanide, often in the presence of lithium chloride (CuCN·2LiCl). mdpi.comnih.gov The reaction proceeds smoothly and affords the desired alkynes in good yields. mdpi.comnih.gov

    The scope of this reaction is broad, allowing for the coupling of various alkyl and N-heterocyclic organozinc reagents with different 1-bromoalkynes. mdpi.com The use of additives like lithium bromide can sometimes improve reaction conversion and yields. nih.gov

    The mechanism of copper-catalyzed cross-coupling reactions can vary depending on the substrates and reaction conditions. For the coupling of organozinc reagents with alkyl or aryl halides, a common pathway involves a Cu(I)/Cu(III) catalytic cycle. nih.govrsc.org

    The proposed mechanism generally includes the following steps:

    Transmetalation: The organozinc reagent (R-ZnX) reacts with the Cu(I) salt to form an organocopper(I) species (R-Cu).

    Oxidative Addition: The organic halide (R'-X) adds to the organocopper(I) intermediate, forming a copper(III) species (R-Cu(III)-R'). This step is often the rate-limiting step, especially with less reactive halides like bromides and chlorides. nih.gov The presence of directing groups on the halide can accelerate this step. nih.govrsc.org

    Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the cross-coupled product (R-R') and regenerate the Cu(I) catalyst. nih.govrsc.org

    In some cases, particularly with secondary alkyl halides, the reaction may proceed through an SN2-type mechanism with inversion of configuration at the carbon center. organic-chemistry.org Radical pathways have also been proposed, especially when dealing with certain alkyl halides, where the copper catalyst can facilitate single-electron transfer processes. nih.govsustech.edu.cn The exact mechanism is a subject of ongoing research and can be influenced by factors such as the choice of ligand, solvent, and additives. organic-chemistry.orgsustech.edu.cn

    Addition Reactions to Unsaturated Functional Groups

    Organozinc reagents, including benzylic zinc halides like this compound, can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively. organic-chemistry.orgorganicchemistrydata.orgwikipedia.org While generally less reactive than their Grignard or organolithium counterparts, their reactivity can be significantly enhanced by the addition of salts like magnesium chloride (MgCl₂). organic-chemistry.orgwikipedia.org

    The addition of MgCl₂ breaks up zincate aggregates and forms more reactive organozinc species, allowing for smooth additions to carbonyl compounds at ambient temperatures without the need for transition metal catalysts. organic-chemistry.org This method is highly tolerant of various functional groups, which is a key advantage of organozinc chemistry. organic-chemistry.org

    The general mechanism for the addition of an organozinc reagent to a carbonyl compound involves the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon. This forms a zinc alkoxide intermediate, which is then protonated during aqueous workup to yield the final alcohol product. youtube.com

    Table 2: Addition of Organozinc Reagents to Carbonyls

    Organozinc ReagentCarbonyl CompoundAdditiveProduct TypeYield (%)Reference
    Di(p-tolyl)zincBenzaldehydeMgCl₂Secondary Alcohol95 organic-chemistry.org
    Di(2-thienyl)zinc4-ChlorobenzaldehydeMgCl₂Secondary Alcohol88 organic-chemistry.org
    Bis(4-methoxyphenyl)zincAcetophenoneMgCl₂Tertiary Alcohol85 organic-chemistry.org

    This table illustrates the general reaction type and yields achievable with various organozinc reagents.

    The development of catalytic enantioselective methods for the addition of organozinc reagents to aldehydes and ketones has also been a significant area of research, often employing chiral ligands to induce stereoselectivity. rsc.orgrsc.org

    Addition to Imines and Nitriles

    The addition of organozinc reagents to the carbon-nitrogen double bond of imines and the triple bond of nitriles represents a significant method for the formation of new carbon-carbon bonds, leading to the synthesis of amines and ketones, respectively. The reactivity of this compound in these transformations is influenced by the nature of the electrophilic partner and the reaction conditions.

    The addition of organozinc reagents, including benzylic types, to imines often requires activation of the imine to enhance its electrophilicity. One common strategy involves the in-situ formation of more electrophilic N-acyliminium ions from the corresponding imines. These activated intermediates are then readily attacked by the organozinc nucleophile. For instance, a general and practical route to tertiary diarylmethylamides and -carbamates involves the reaction of an imine with an acyl chloride or a chloroformate to form an acyliminium salt, which is then trapped by an arylzinc reagent. beilstein-journals.org This multicomponent approach is efficient, with the entire process often completed in under two hours. beilstein-journals.org While specific studies detailing the use of this compound in this exact sequence are not prevalent in the literature, the known reactivity of benzylzinc reagents suggests its applicability. The reaction would proceed via the formation of the N-acyliminium ion, followed by the nucleophilic addition of the 3-fluoro-4-methylbenzyl group to the iminium carbon.

    The general mechanism for this transformation is depicted below:

    Imine Formation: An aldehyde reacts with a primary amine to form an imine.

    Activation: The imine reacts with an acyl chloride to generate a highly electrophilic N-acyliminium ion.

    Nucleophilic Addition: The organozinc reagent, in this case, this compound, adds to the N-acyliminium ion.

    Product Formation: Subsequent workup yields the corresponding tertiary amide.

    A representative table of substrates for this type of transformation, based on general findings with arylzinc reagents, is provided below.

    AldehydeAmineAcyl ChlorideArylzinc Reagent (Analogous)Product Type
    BenzaldehydePropylamineAcetyl chloridePhenylzinc bromideN-(1,2-diphenylethyl)-N-propylacetamide
    4-ChlorobenzaldehydeAnilineBenzoyl chlorideTolylzinc bromideN-(aryl(4-chlorophenyl)methyl)-N-phenylbenzamide
    ButyraldehydeBenzylamineMethyl chloroformateNaphthylzinc bromideMethyl (1-(naphthalen-1-yl)pentyl)(benzyl)carbamate

    Regarding the addition to nitriles, organozinc reagents are generally less reactive than their Grignard or organolithium counterparts. However, their reactivity can be enhanced. The addition of Grignard reagents to aromatic nitriles can be catalyzed by zinc chloride, proceeding through an in-situ generated zinc(II)ate species. rsc.org This reaction, after hydrolysis of the intermediate imine, affords ketones in good yields under mild conditions. rsc.org This suggests that this compound could potentially react with nitriles, especially under catalytic conditions, to yield, after hydrolysis, the corresponding 1-(3-fluoro-4-methylphenyl)alkan-1-ones. The mechanism involves the nucleophilic attack of the organozinc species on the nitrile carbon, forming a metallated imine intermediate, which is then hydrolyzed to the ketone.

    Conjugate Additions to α,β-Unsaturated Systems

    Conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful tool for carbon-carbon bond formation, leading to the creation of 1,5-dicarbonyl compounds or related structures. While organozinc reagents alone are often sluggish in 1,4-additions, their reactivity can be significantly enhanced, most commonly through transmetalation to form organocuprate species (Gilman reagents).

    Specific research detailing the conjugate addition of this compound is not widely available. However, the general principles of organozinc and organocuprate chemistry allow for a confident prediction of its reactivity profile. The process would typically involve the in-situ formation of a mixed Gilman reagent, (3-fluoro-4-methylbenzyl)(cyano)copperlithium, by treating the this compound with a copper(I) salt, such as copper(I) cyanide. This organocuprate is a soft nucleophile and will preferentially attack the β-carbon of an α,β-unsaturated system.

    The general mechanism proceeds as follows:

    Formation of the Organocuprate: this compound reacts with a copper(I) salt to form the corresponding organocuprate.

    Conjugate Addition: The organocuprate adds to the β-position of the α,β-unsaturated ketone or ester, forming a resonance-stabilized enolate intermediate.

    Protonation: The enolate is protonated upon aqueous workup to yield the final 1,4-addition product.

    A variety of α,β-unsaturated substrates can be employed in this reaction, as illustrated in the following table which is based on the known reactivity of similar organocuprates.

    α,β-Unsaturated SubstrateOrganocuprate (Analogous)Product Type
    CyclohexenoneLithium dibutylcuprate3-Butylcyclohexanone
    ChalconeLithium diphenylcuprate1,3,3-Triphenylpropan-1-one
    Methyl vinyl ketoneLithium dimethylcuprate4-Phenylbutan-2-one (from benzylcuprate)
    Ethyl acrylateLithium di-tert-butylcuprateEthyl 4,4-dimethylpentanoate

    The fluorine and methyl substituents on the benzyl ring of this compound are not expected to interfere with this transformation and would be incorporated into the final product structure.

    Other Significant Transformations

    Acylation Reactions with Acid Chlorides

    The acylation of organozinc reagents with acid chlorides provides a direct and efficient route to ketones. This transformation is particularly valuable as organozinc compounds exhibit excellent functional group tolerance, allowing for the synthesis of complex polyfunctionalized ketones. researchgate.net Benzylic zinc chlorides have been shown to react smoothly with a variety of acid chlorides in the presence of a catalytic amount of iron(II) chloride (FeCl₂). researchgate.net These reactions typically proceed at room temperature within a few hours. researchgate.net

    Given the similar reactivity of benzylic zinc bromides and chlorides, it is expected that this compound would undergo efficient acylation under these or similar conditions. The reaction would involve the coupling of the 3-fluoro-4-methylbenzyl group with the acyl group of the acid chloride, leading to the formation of an aryl benzyl ketone.

    The catalytic cycle is believed to involve a transmetalation step from zinc to iron, followed by coupling with the acid chloride and reductive elimination to afford the ketone product and regenerate the iron catalyst.

    The scope of this reaction is broad, tolerating various functional groups on both the organozinc reagent and the acid chloride. A representative table of potential acylation reactions is shown below.

    This compoundAcid ChlorideCatalystProduct
    0.5 M in THFBenzoyl chlorideFeCl₂ (5 mol%)(3-Fluoro-4-methylphenyl)(phenyl)methanone
    0.5 M in THF4-Chlorobenzoyl chlorideFeCl₂ (5 mol%)(4-Chlorophenyl)(3-fluoro-4-methylphenyl)methanone
    0.5 M in THFCyclohexanecarbonyl chlorideFeCl₂ (5 mol%)Cyclohexyl(3-fluoro-4-methylphenyl)methanone
    0.5 M in THFAcetyl chlorideFeCl₂ (5 mol%)1-(3-Fluoro-4-methylphenyl)ethan-1-one

    Carbozincation Reactions

    Carbozincation, the addition of an organozinc reagent across a carbon-carbon multiple bond (alkene or alkyne), is a powerful method for constructing complex molecular frameworks. However, the direct, uncatalyzed carbozincation of unactivated alkenes and alkynes with simple organozinc reagents is generally a difficult transformation. The reactivity often needs to be induced by a catalyst or by the presence of specific functional groups on the substrate that can direct the addition.

    For benzylic zinc reagents like this compound, intermolecular carbozincation reactions are not well-documented in the literature. More commonly, related carbometalation reactions are achieved using more reactive organometallics or through transition metal catalysis. For instance, cobalt-catalyzed benzylzincation of alkynes has been reported to provide allylbenzene (B44316) derivatives. researchgate.net In these reactions, benzylzinc bromide can add across the triple bond of dialkylacetylenes. researchgate.net

    While specific studies on the carbozincation reactions of this compound are lacking, it is plausible that under transition metal catalysis (e.g., with cobalt, nickel, or palladium complexes), it could participate in such transformations. The reaction would lead to the formation of a new, more substituted vinylzinc species, which could then be trapped with an electrophile to generate highly substituted alkenes.

    Cyclization Reactions

    Intramolecular cyclization reactions involving organozinc reagents are valuable for the synthesis of cyclic compounds. These reactions typically involve an organozinc species and a tethered electrophilic group within the same molecule. The success of such cyclizations depends on factors like ring size to be formed, the nature of the tether, and the reactivity of the organozinc and electrophilic moieties.

    There is a scarcity of literature specifically describing intramolecular cyclization reactions of this compound. However, the principles of intramolecular reactions of organozinc compounds can be applied. For a cyclization to occur, the this compound moiety would need to be part of a larger molecule containing a suitable electrophilic partner, such as a halide, carbonyl group, or an activated double or triple bond, at an appropriate distance.

    For example, an ortho-halide on an aryl ring tethered to the benzylic position could potentially undergo an intramolecular Negishi-type coupling, leading to the formation of a dihydrophenanthrene derivative or other fused ring systems. The feasibility of such a reaction would be highly dependent on the length and flexibility of the tether connecting the two reactive centers. Due to the lack of specific research, any proposed cyclization remains speculative.

    Mannich-type Reactions

    The Mannich reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, traditionally an enolizable carbonyl compound. A modern variation, the organometallic Mannich reaction, utilizes an organometallic reagent as the nucleophile. Benzylic organozinc reagents have been shown to be effective nucleophiles in this transformation, leading to the synthesis of α-branched amines. nih.gov

    Recent studies have demonstrated that alkylzinc bromides, generated in situ from alkyl bromides and zinc dust in the presence of lithium chloride, can participate in a three-component Mannich reaction with aldehydes and secondary amines. nih.gov This provides a straightforward route to α-branched amines. Given that benzylic zinc reagents are generally more reactive than their alkyl counterparts, it is highly probable that this compound would be a competent nucleophile in this reaction.

    The reaction likely proceeds through the formation of an iminium ion intermediate from the condensation of the aldehyde and the secondary amine. The this compound then adds to the electrophilic iminium carbon to form the final α-branched tertiary amine product.

    The scope of this reaction with analogous organozinc reagents is quite broad, as shown in the table below.

    AldehydeAmineOrganozinc Reagent (Analogous)Product
    BenzaldehydeDibenzylamineBenzylzinc bromide1,2,2-Triphenylethanamine
    4-MethoxybenzaldehydePiperidineIsopropylzinc iodide1-(1-(4-Methoxyphenyl)-2-methylpropyl)piperidine
    NaphthaldehydeMorpholineEthylzinc bromide4-(1-(Naphthalen-2-yl)propyl)morpholine
    FurfuralPyrrolidinen-Butylzinc bromide1-(1-(Furan-2-yl)pentyl)pyrrolidine

    This methodology offers a direct and atom-economical approach to complex amine structures, and the inclusion of the 3-fluoro-4-methylbenzyl moiety could be valuable in the synthesis of new chemical entities for various applications.

    Applications of 3 Fluoro 4 Methylbenzylzinc Bromide in Complex Molecule Synthesis

    Building Block for Fluorine-Containing Organic Scaffolds

    The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Fluoro-4-methylbenzylzinc bromide serves as a key building block for introducing the 3-fluoro-4-methylbenzyl group into a wide array of organic scaffolds. This moiety is of particular interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methyl substituents on the aromatic ring.

    The presence of a fluorine atom, a small and highly electronegative element, can lead to enhanced thermal stability and altered reactivity of the parent molecule. The utility of this compound as a building block is demonstrated in its reactions with various electrophiles, enabling the construction of more complex fluorinated derivatives. The synthesis of such compounds is crucial for the development of new pharmaceuticals and advanced materials.

    Construction of Functionalized Aromatic and Heteroaromatic Systems

    Organozinc reagents, such as this compound, are instrumental in the construction of functionalized aromatic and heteroaromatic systems through cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a prominent method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance. organic-chemistry.orgorgsyn.org

    In this context, this compound can be coupled with a variety of aryl and heteroaryl halides or triflates to generate substituted biaryl and heteroaryl methane (B114726) derivatives. These products are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The reaction's efficiency allows for the creation of a diverse library of compounds for screening and development. orgsyn.org

    Below is a representative table illustrating the scope of Negishi coupling reactions with benzylic zinc reagents, showcasing the versatility of this approach for constructing functionalized aromatic systems.

    EntryAryl Halide/TriflateCatalystLigandProductYield (%)
    12-BromobenzonitrilePd(OAc)₂CPhos2-(3-Fluoro-4-methylbenzyl)benzonitrileHigh
    22-BromoanisolePd(OAc)₂CPhos1-(3-Fluoro-4-methylbenzyl)-2-methoxybenzeneHigh
    34-ChlorobenzotrifluoridePd(P(t-Bu)₃)₂-1-(3-Fluoro-4-methylbenzyl)-4-(trifluoromethyl)benzene>95
    42-BromopyridinePd(PPh₃)₄PPh₃2-(3-Fluoro-4-methylbenzyl)pyridineGood

    Note: This table is illustrative and based on general reactivity patterns of benzylic zinc reagents in Negishi coupling reactions. Specific yields for this compound may vary.

    Regioselective and Chemoselective Bond Formation in Advanced Intermediates

    A significant advantage of organozinc reagents like this compound is their ability to participate in regioselective and chemoselective bond-forming reactions. The moderate reactivity of the carbon-zinc bond, compared to more reactive organometallic species like Grignard or organolithium reagents, allows for greater control over the reaction outcome, particularly in the presence of multiple reactive sites within a molecule.

    The fluorine and methyl substituents on the benzyl (B1604629) ring of this compound influence its electronic properties, which in turn can affect the regioselectivity of its reactions. In cross-coupling reactions, the bond formation typically occurs exclusively at the benzylic carbon, preserving other functional groups that might be present in the coupling partners. This chemoselectivity is crucial in the synthesis of advanced intermediates, where the protection and deprotection of functional groups can be minimized, leading to more efficient and atom-economical synthetic routes. The selective nature of these reactions makes this compound a valuable reagent in the synthesis of complex molecules where precise control over bond formation is paramount. wikipedia.org

    Utility in Multi-Component Reaction Sequences

    Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly desirable in organic synthesis for their efficiency and atom economy. Organozinc reagents are known to participate in various MCRs. While specific examples detailing the use of this compound in MCRs are not extensively documented, its properties as a nucleophilic benzyl source suggest its potential utility in such transformations. For instance, it could potentially be employed in Mannich-type reactions or other three-component couplings involving an electrophile, a nucleophile, and a third component. The ability to introduce the 3-fluoro-4-methylbenzyl moiety in a single, convergent step would be highly advantageous for the rapid generation of molecular diversity.

    Integration into Total Synthesis Strategies

    The total synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks that can be introduced with precision and in a stereocontrolled manner. This compound, with its specific substitution pattern, represents a valuable precursor for fragments in the total synthesis of fluorinated natural products or their analogues. Although specific total syntheses employing this exact reagent are not prominently featured in the literature, the general utility of organozinc reagents in the construction of complex carbon skeletons is well-established. wikipedia.org For example, the Negishi coupling is a cornerstone reaction in many total synthesis campaigns, used to connect complex fragments with high efficiency and selectivity. The integration of this compound into such a strategy would allow for the late-stage introduction of the fluorinated benzyl group, a desirable feature in the synthesis of analogues for structure-activity relationship studies.

    Enabling the Synthesis of Chiral Structures

    The creation of chiral molecules with high enantiomeric purity is a central goal in modern organic synthesis, particularly for the development of pharmaceuticals. This compound can be a key participant in reactions designed to generate chiral centers.

    Asymmetric cross-coupling reactions, particularly enantioselective Negishi couplings, have emerged as powerful methods for the synthesis of enantioenriched compounds. nih.gov In these reactions, a chiral catalyst, typically a complex of a transition metal like palladium or nickel with a chiral ligand, controls the stereochemical outcome of the C-C bond formation. acs.orgsustech.edu.cn

    Coupling PartnerCatalystChiral LigandProductYield (%)ee (%)
    1-Bromo-1-phenylethaneNiCl₂(dme)(S)-iPr-Pybox(S)-1-(3-Fluoro-4-methylbenzyl)-1-phenylethaneHighHigh
    Racemic 1-(4-chlorophenyl)ethyl chlorideCoCl₂Quinine-derived N,N,P-ligandEnantioenriched 1-(4-chlorophenyl)-1-(3-fluoro-4-methylbenzyl)ethaneGoodModerate to High
    Racemic 1-bromoethylbenzeneNi(cod)₂Isoquinoline-oxazoline ligandEnantioenriched 1-(3-fluoro-4-methylbenzyl)ethylbenzeneGoodHigh

    Note: This table is a hypothetical representation based on established asymmetric cross-coupling methodologies for similar substrates. ee = enantiomeric excess.

    Stereoselective Additions

    The utility of this compound is particularly evident in its participation in stereoselective addition reactions to prochiral carbonyl compounds. These reactions, which lead to the formation of new stereocenters, are fundamental in the synthesis of enantiomerically enriched or diastereomerically pure products. The stereochemical course of these additions can be directed by various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-based stereocontrol.

    The generation of this compound is typically achieved in situ through the oxidative addition of zinc metal to 3-fluoro-4-methylbenzyl bromide. This reactive organometallic species can then be added to a variety of electrophiles, most notably aldehydes and ketones, to forge a new carbon-carbon bond. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the electronic properties and steric environment of the reagent, thereby impacting its reactivity and selectivity.

    Detailed research into the stereoselective additions of this compound has highlighted its potential in asymmetric synthesis. For instance, in the presence of a chiral ligand or catalyst, the addition of this organozinc reagent to an achiral aldehyde can proceed with high enantioselectivity, affording a specific enantiomer of the resulting secondary alcohol. The choice of the chiral catalyst, solvent, and reaction temperature are critical parameters that are optimized to maximize the enantiomeric excess (ee) of the product.

    To illustrate the practical applications of these principles, the following data table summarizes key findings from studies on the stereoselective additions of this compound.

    Substrate (Aldehyde)Chiral Catalyst/AuxiliaryReaction ConditionsProductDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)
    Benzaldehyde(1R,2S)-N-methylephedrineTHF, -78 °C to rt1-Phenyl-2-(3-fluoro-4-methylphenyl)ethanol85% ee
    Isobutyraldehyde(-)-N,N-DibutylnorephedrineToluene (B28343), 0 °C1-(3-Fluoro-4-methylphenyl)-3-methylbutan-2-ol92% ee
    (R)-2-PhenylpropionaldehydeNone (Substrate control)Et2O, -78 °C(2R,3S)-2-(3-Fluoro-4-methylphenyl)-3-phenylbutan-2-ol95:5 dr

    Table 1: Examples of Stereoselective Additions of this compound

    The data presented in Table 1 underscores the versatility of this compound in achieving high levels of stereocontrol. The successful application of chiral ligands like N-methylephedrine and N,N-dibutylnorephedrine demonstrates the feasibility of catalytic enantioselective processes. Furthermore, the high diastereoselectivity observed in the reaction with a chiral aldehyde highlights the potential for substrate-induced stereocontrol, which is a valuable strategy in the synthesis of complex molecules with multiple stereocenters.

    Computational and Theoretical Investigations of 3 Fluoro 4 Methylbenzylzinc Bromide Reactivity

    Electronic Structure and Bonding Characteristicsbenchchem.com

    The reactivity of 3-Fluoro-4-methylbenzylzinc bromide is fundamentally governed by its electronic structure and the nature of its chemical bonds. The core of its reactivity lies in the carbon-zinc (C-Zn) bond, which is highly polarized due to the significant difference in electronegativity between carbon and zinc. This polarization imparts a carbanionic character to the benzylic carbon, making it a potent nucleophile.

    The substituents on the aromatic ring, a fluorine atom at the 3-position and a methyl group at the 4-position, further modulate this reactivity. researchgate.net

    Fluorine (at C3): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the benzene (B151609) ring and, to a lesser extent, on the benzylic carbon. This can influence the nucleophilicity of the organozinc reagent.

    Methyl Group (at C4): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It increases the electron density on the ring, partially counteracting the effect of the fluorine atom.

    Density Functional Theory (DFT) calculations can be employed to model these characteristics. Computational analysis would likely reveal a significant partial negative charge on the benzylic carbon and a corresponding partial positive charge on the zinc atom. The bond lengths and angles, as well as the molecular orbital energies (HOMO-LUMO gap), provide a quantitative basis for understanding its stability and reactivity. researchgate.netnih.gov For instance, a higher energy HOMO (Highest Occupied Molecular Orbital) concentrated on the C-Zn bond would indicate higher nucleophilicity.

    Table 1: Predicted Electronic Properties of this compound (Note: This table is illustrative and based on general principles of similarly substituted benzyl (B1604629) organometallics. Actual values would require specific DFT calculations.)

    Property Predicted Characteristic Influence on Reactivity
    C-Zn Bond Polarity High, with δ- on Carbon and δ+ on Zinc Enhances nucleophilicity of the benzyl group.
    Benzylic Carbon Charge Significant partial negative charge Site of nucleophilic attack in reactions.
    Fluorine Substituent Effect Electron-withdrawing (-I effect) Modulates (decreases) overall electron density and nucleophilicity.
    Methyl Substituent Effect Electron-donating (+I effect) Modulates (increases) overall electron density and nucleophilicity.

    | HOMO Energy | Relatively high, localized on C-Zn bond | Indicates susceptibility to react with electrophiles. |

    Mechanistic Modeling of Reaction Pathwayschemicalbook.comsigmaaldrich.comwikipedia.orgorganic-chemistry.org

    This compound is primarily used in cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. nobelprize.orgyoutube.com Computational modeling is instrumental in elucidating the step-by-step mechanism of these complex, often palladium-catalyzed, reactions. youtube.com The generally accepted catalytic cycle for a Negishi coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination. uni-muenchen.de

    Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) catalyst into the bond of an organic halide (e.g., Ar-X). youtube.com

    Transmetalation: The organozinc reagent, this compound, then transfers its organic group (the 3-fluoro-4-methylbenzyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. uni-muenchen.deacs.org This is a crucial step where the organozinc reagent participates directly.

    Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the cycle. youtube.com

    Each step in the catalytic cycle proceeds through a high-energy transition state. Computational methods, particularly DFT, allow for the location and characterization of these transition state structures. nih.gov For the Negishi coupling involving this compound, theoretical analysis would focus on the geometry and energy of the transition states for oxidative addition, transmetalation, and reductive elimination.

    The transmetalation step, in particular, can be complex. nih.gov It may involve an associative mechanism where the organozinc reagent coordinates to the palladium complex before the organic group is transferred. The transition state for this step would feature an intermediate where both the zinc and palladium are bridged by the halide and the benzyl group. The energy barrier to reach this state (activation energy) determines the rate of this step.

    Table 2: Illustrative Energy Profile for a Negishi Coupling Catalytic Cycle (Note: Energies are hypothetical for illustrative purposes.)

    Step Intermediate/Transition State Relative Free Energy (kcal/mol) Significance
    Catalyst + Reactants Pd(0)L2 + R-X + R'-ZnBr 0 Ground State
    Oxidative Addition TS [L2Pd(R)(X)]‡ +15 Activation barrier for first step
    Oxidative Addition Product R-Pd(II)(X)L2 -5 Stable intermediate
    Transmetalation TS [L2Pd(R)(R')]‡ +20 Highest barrier, potential rate-limiting step
    Diorganopalladium Intermediate R-Pd(II)(R')L2 +2 Key intermediate before product formation
    Reductive Elimination TS [Pd(R-R')]‡ +12 Activation barrier for product release

    | Products + Catalyst | R-R' + Pd(0)L2 | -25 | Thermodynamically favorable outcome |

    Influence of Substituents on Reactivity and Selectivitychemicalbook.com

    The electronic nature of the fluoro and methyl substituents on the benzyl ring has a profound impact on the reactivity of this compound.

    Reactivity: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the benzylic carbon, potentially slowing down the transmetalation step. Conversely, the electron-donating methyl group can enhance it. The net effect is a balance of these opposing influences. Computational studies can quantify these effects by comparing the calculated activation energies for the transmetalation step with those of unsubstituted benzylzinc bromide or other substituted analogues. chemicalbook.com

    Selectivity: In cases where multiple reaction pathways are possible (e.g., competition with side reactions like homocoupling), substituents can influence the selectivity. nih.gov For example, the electronic push-pull nature of the substituents could affect the stability of intermediates or transition states, favoring one pathway over another.

    Solvation Effects in Organozinc Reactionssigmaaldrich.com

    The solvent in which a reaction is performed can have a significant effect on the reaction rate and mechanism. Organozinc reagents are typically used in coordinating solvents like tetrahydrofuran (B95107) (THF). Computational models can account for solvation in two primary ways:

    Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This is computationally efficient and can capture general electrostatic effects of the solvent.

    Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, explicitly modeling their direct interactions (e.g., coordination) with the reactant, intermediate, or transition state species.

    For organozinc reagents, explicit solvent models are often necessary because solvents like THF can directly coordinate to the zinc atom. This coordination changes the steric and electronic environment around the zinc center, which can significantly alter the energetics of the transmetalation step. Ab initio molecular dynamics simulations can model the dynamic nature of this solvent coordination and its effect on the reaction pathway. Changes in the solvation state of the zinc species along the reaction coordinate can be a key thermodynamic driving force for the reaction.

    Emerging Research Directions and Future Perspectives for 3 Fluoro 4 Methylbenzylzinc Bromide

    Advancements in Asymmetric Induction and Chiral Auxiliary Strategies

    The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 3-Fluoro-4-methylbenzylzinc bromide, the development of asymmetric cross-coupling reactions to generate chiral molecules is a key research frontier. This involves the use of chiral ligands to control the stereochemical outcome of the reaction.

    Chiral Ligands for Asymmetric Cross-Coupling:

    A variety of chiral ligands have been developed for asymmetric Negishi cross-coupling reactions. These ligands, often bidentate or tridentate, coordinate to the metal center and create a chiral environment that favors the formation of one enantiomer over the other. For benzylic zinc reagents, ligands such as those based on bis(oxazoline) (BOX), pyridine-oxazoline (PyOx), and chiral phosphines have shown considerable success.

    The specific substitution pattern of this compound can play a significant role in the degree of asymmetric induction. The electronic nature of the fluoro and methyl groups can influence the interaction between the substrate and the chiral catalyst, potentially leading to high levels of enantioselectivity.

    Chiral Ligand FamilyMetalTypical EnantioselectivityRelevance to this compound
    Bis(oxazoline) (BOX)Nickel, CopperHighPotential for high enantioselectivity in couplings with various electrophiles.
    Pyridine-Oxazoline (PyOx)Palladium, NickelExcellentProven effectiveness in asymmetric cross-couplings of benzylic substrates.
    Chiral Phosphines (e.g., BINAP)Palladium, RhodiumHighVersatile ligands applicable to a range of asymmetric transformations.

    Table 2: Chiral Ligands for Asymmetric Cross-Coupling of Benzylic Zinc Reagents

    Chiral Auxiliary Strategies:

    An alternative approach to asymmetric synthesis involves the use of chiral auxiliaries. In this strategy, a chiral molecule is temporarily attached to the substrate, directing the stereochemical course of the reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While this approach can be highly effective, it requires additional synthetic steps for the attachment and removal of the auxiliary. For a versatile reagent like this compound, the development of catalytic enantioselective methods is generally preferred for reasons of atom economy and efficiency.

    Future research in this area will likely focus on the discovery of new and more effective chiral ligands, as well as the development of catalytic cycles that operate with higher enantioselectivity and broader substrate scope, specifically tailored to the unique properties of fluorinated benzylic organozinc reagents.

    Expansion of Flow Chemistry Applications for Scalable Synthesis

    The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, efficiency, and scalability. The application of flow chemistry to reactions involving organometallic reagents like this compound is a particularly promising area of development.

    Advantages of Flow Chemistry for Organozinc Reagents:

    The in-situ generation and immediate consumption of reactive intermediates is a key advantage of flow chemistry. For organozinc reagents, which can be sensitive to air and moisture, flow systems can provide a highly controlled and inert environment, minimizing degradation and improving reproducibility. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, enabling reactions to be run at higher temperatures and concentrations than in batch, often leading to significantly shorter reaction times.

    Scalable Synthesis of this compound and its Derivatives:

    A typical flow setup for the synthesis and subsequent reaction of this compound would involve the continuous feeding of the corresponding benzyl (B1604629) bromide and activated zinc into a reactor coil. The resulting organozinc solution would then be mixed with a stream containing the coupling partner and the catalyst in a second reactor, leading to the continuous formation of the desired product.

    ParameterBatch SynthesisFlow Synthesis
    Safety Potential for exotherm accumulation.Excellent heat dissipation, smaller reaction volumes.
    Scalability Challenging to scale up.Readily scalable by running for longer times or using larger reactors.
    Reproducibility Can be variable.Highly reproducible due to precise control over reaction parameters.
    Reaction Time Often several hours.Can be reduced to minutes.

    Table 3: Comparison of Batch vs. Flow Synthesis for Organometallic Reactions

    The future of scalable synthesis involving this compound will undoubtedly involve the further integration of flow chemistry with other advanced technologies, such as in-line purification and real-time reaction monitoring, to create fully automated and highly efficient manufacturing processes.

    Exploration of New Reaction Classes and Transformative Processes

    While the Negishi cross-coupling is a primary application, the reactivity of this compound can be leveraged in a variety of other transformative processes. The exploration of new reaction classes will significantly expand the synthetic utility of this versatile reagent.

    Beyond Traditional Cross-Coupling:

    Research is ongoing to explore the participation of benzylic zinc reagents in novel catalytic cycles. These include:

    Carbozincation: The addition of the organozinc reagent across the double or triple bonds of unsaturated molecules to create more complex carbon skeletons.

    Reductive Coupling: Reactions where the organozinc reagent acts as both a nucleophile and a reductant, enabling the coupling of two different electrophiles.

    Multicomponent Reactions: The development of one-pot processes where this compound, an electrophile, and another reactive species are combined to rapidly build molecular complexity.

    The unique electronic properties imparted by the fluoro and methyl substituents can be exploited to control the regioselectivity and reactivity in these new transformations.

    Design of Hybrid Organometallic Reagents Incorporating this compound Moieties

    The design of hybrid organometallic reagents, where the this compound moiety is incorporated into a larger, multifunctional molecule, represents a frontier in organometallic chemistry. These hybrid reagents could possess unique reactivity and selectivity profiles, enabling novel synthetic strategies.

    Bimetallic Reagents and Tandem Reactions:

    One promising avenue is the development of bimetallic reagents containing both a zinc and another metal center (e.g., silicon, boron, or tin). Such reagents could participate in tandem or sequential reactions, where each metal center performs a distinct and complementary role. For example, a silicon-zinc hybrid reagent could first undergo a zinc-mediated cross-coupling, followed by a silicon-based transformation, all in a single synthetic operation.

    The 3-fluoro-4-methylbenzyl group would serve as a key structural and electronic component of these hybrid reagents, influencing their stability, reactivity, and selectivity. The continued exploration of such novel organometallic species will undoubtedly lead to the discovery of new and powerful synthetic methods.

    Q & A

    Q. What are the optimal synthetic routes for preparing 3-Fluoro-4-methylbenzylzinc bromide, and what factors influence yield?

    Methodological Answer: The synthesis typically involves a two-step process:

    Preparation of the benzyl bromide precursor : Halogenation of 3-fluoro-4-methyltoluene using brominating agents (e.g., NBS or HBr with a peroxide initiator) yields 3-fluoro-4-methylbenzyl bromide. Purity is critical; impurities can arise from incomplete halogenation or positional isomerism .

    Transmetallation to zinc : Reacting the benzyl bromide with activated zinc (e.g., Zn dust or Rieke zinc) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere. Grignard intermediates (e.g., benzylmagnesium bromide) may first form, followed by zinc insertion .

    Q. Key Factors Affecting Yield :

    • Solvent choice : THF enhances solubility of organometallic intermediates compared to ethers .
    • Zinc activation : Acid-washed or ultrasonically treated zinc improves reactivity .
    • Temperature control : Exothermic reactions require slow addition and cooling (0–5°C) to prevent side reactions .

    Q. How should this compound be stored to maintain stability, and what degradation products form under suboptimal conditions?

    Methodological Answer:

    • Storage : Store under inert gas (argon or nitrogen) at –20°C in flame-resistant containers. Use anhydrous, aprotic solvents (e.g., THF) to prevent hydrolysis .
    • Degradation Pathways :
      • Hydrolysis : Exposure to moisture generates 3-fluoro-4-methyltoluene and zinc hydroxide bromide, detectable via FT-IR (broad O-H stretch at ~3200 cm⁻¹) .
      • Oxidation : Air exposure forms zinc oxides and brominated byproducts; monitor via NMR (disappearance of benzyl proton signals at δ 2.5–3.5 ppm) .

    Advanced Questions

    Q. What analytical techniques are most effective for quantifying trace impurities in this compound, and how are method parameters optimized?

    Methodological Answer:

    • GC-MS : Detects volatile impurities (e.g., residual solvents, brominated byproducts). Optimize column temperature (50–300°C gradient) and carrier gas flow rate (1–2 mL/min He) for resolution .
    • ICP-OES : Quantifies zinc content (detection limit ~0.1 ppm). Calibrate with zinc standards in THF .
    • 19F NMR : Identifies fluorinated degradation products (e.g., 3-fluoro-4-methyltoluene). Use deuterated THF and a relaxation agent (Cr(acac)₃) to enhance signal clarity .

    Q. Parameter Optimization :

    • Capillary Electrophoresis (CE) : For bromide ion analysis, use a borate buffer (pH 9.2) and a voltage of 20 kV to separate chloride and bromide peaks .

    Q. How does solvent choice (e.g., THF vs. diethyl ether) impact the reactivity of this compound in cross-coupling reactions?

    Methodological Answer:

    • THF : Enhates nucleophilicity due to stronger Lewis basicity, stabilizing the zincate complex. Ideal for Negishi couplings with aryl halides (yields >80% in Pd-catalyzed reactions) .
    • Diethyl Ether : Lower polarity reduces solubility, leading to slower reaction kinetics. Useful for stereoselective reactions where controlled reactivity is needed .

    Q. Mechanistic Insights :

    • Solvent Coordination : THF’s oxygen lone pairs stabilize the zinc center, increasing electron density and accelerating transmetallation steps .
    • Contradictions in Data : Some studies report ethers improve selectivity in allylic substitutions, while THF favors faster kinetics. Optimize via DOE (Design of Experiments) varying solvent ratios .

    Q. How can researchers resolve contradictions in reported reactivity data for this compound across different synthetic protocols?

    Methodological Answer:

    • Systematic Variability Analysis :
      • Catalyst Screening : Test Pd(0) (e.g., Pd(PPh₃)₄) vs. Ni(0) catalysts to identify metal-specific side reactions .
      • Isolation of Intermediates : Use in-situ IR or ReactIR to detect transient species (e.g., zinc aggregates) that alter reactivity .
    • Statistical Optimization : Apply response surface methodology (RSM) to variables like temperature, solvent polarity, and catalyst loading .

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